3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol
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Overview
Description
3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a synthetic organic compound that features both an oxetane ring and an oxazole ring. The presence of these two heterocyclic structures imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization of a diol precursor, while the oxazole ring can be introduced via a cyclization reaction involving a nitrile oxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization processes. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Products may include oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxazole ring, potentially leading to imidazole or pyrazole derivatives.
Substitution: Substituted oxetane derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity, particularly the chloromethyl group, allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Bromomethyl)-1,2-oxazol-5-yl]oxetan-3-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-[3-(Methyl)-1,2-oxazol-5-yl]oxetan-3-ol: Lacks the halogen substituent, resulting in different reactivity.
3-[3-(Hydroxymethyl)-1,2-oxazol-5-yl]oxetan-3-ol: Contains a hydroxymethyl group, which affects its solubility and reactivity.
Uniqueness
3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is unique due to the presence of both the oxetane and oxazole rings, as well as the reactive chloromethyl group. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c8-2-5-1-6(12-9-5)7(10)3-11-4-7/h1,10H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFJSZBOOOVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=NO2)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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